Cyanomethyl acrylate

Übersicht

Beschreibung

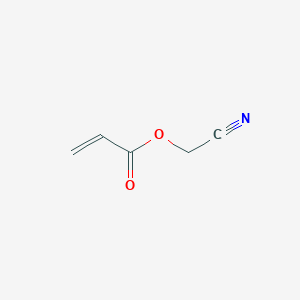

Cyanomethyl acrylate is an organic compound that contains several functional groups: a nitrile, an ester, and an alkene. It is a colorless liquid with low viscosity and is primarily used in the synthesis of various polymers and adhesives. The presence of the nitrile group makes it highly reactive, allowing it to participate in a variety of chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyanomethyl acrylate can be synthesized through several methods. One common method involves the reaction of acrylonitrile with formaldehyde in the presence of a base, followed by esterification with methanol. Another method involves the cyanoacetylation of amines, where cyanoacetic acid is reacted with an appropriate amine to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are carefully controlled to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: Cyanomethyl acrylate undergoes various types of chemical reactions, including:

Addition Reactions: It can participate in Michael addition reactions due to the presence of the electron-withdrawing nitrile group.

Polymerization: It readily polymerizes in the presence of moisture or weak bases, forming high molecular weight polymers.

Substitution Reactions: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Michael Addition: Catalyzed by tertiary amines such as N-methyl morpholine.

Polymerization: Initiated by free radicals or anionic catalysts.

Substitution: Requires strong nucleophiles and appropriate solvents.

Major Products Formed:

Polymers: High molecular weight polymers used in adhesives and coatings.

Substituted Derivatives: Various substituted acrylates with different functional groups.

Wissenschaftliche Forschungsanwendungen

Cyanomethyl acrylate is a compound used in a variety of applications, including adhesives, coatings, biomedical materials, and chemical synthesis . Due to the diverse chemical structures, the material properties can vary in the context of different polymerization methods .

Scientific Research Applications

- Monomer Synthesis this compound is used in the synthesis of 3-substituted 3-(cyanomethoxy)acrylates . A novel organocatalytic multicomponent cyanovinylation of aldehydes was designed for the synthesis of conjugated cyanomethyl vinyl ethers . The multicomponent reaction is catalyzed by N-methyl morpholine and delivers the 3-(cyanomethoxy)acrylates in excellent yields . The multicomponent reaction manifold is highly tolerant to the structure and composition of the aldehyde (aliphatic, aromatic, heteroaromatics), and it is instrumentally simple (one batch, open atmospheres), economic (2.5 mol% catalyst, stoichiometric reagents), environmentally friendly (no toxic waste), and sustainable (easy scalability) .

- Polymer Chemistry this compound can be used in polymerization reactions . RAFT (Reversible Addition Fragmentation chain Transfer) polymerization, which is a type of controlled radical polymerization, has been tested using cyanomethyl RAFT agents to control molar mass and dispersity .

- Synthesis of Acrylate Monomers from Monoterpenes Monoterpenes are used as starting materials for the synthesis of acrylate monomers, and have a wide range of applications including adhesives, coatings and biomedical materials .

Other Acrylate Applications

- Amine Acrylates Amine acrylates can be rapidly cured by electron beam radiation, as well as other types of radiation and light curing . They can be used by themselves to produce protective coatings, or mixed with other known coating compositions to enhance the cure rate of these other compositions . The amine acrylates are produced by the reaction of a polyacrylate ester, preferably a diacrylate ester, with an amine having at least one hydrogen atom attached to the nitrogen atom . The substrate to be coated can be any composition, for example, wood, metal, paper, plastic, fabric, fiber, ceramic, concrete, plaster, glass, etc .

- Oxoethyl Acrylates 2-(bis(cyanomethyl)amino)-2-oxoethyl acrylate (CMA2OEA) monomer can be synthesized and characterized using classical spectroscopic methods such as FTIR, 1H and 13C NMR . The homopolymer of the CMA2OEA monomer [poly(CMA2OEA)] is synthesized by free radical chain polymerization reaction . Acrylate group monomers have been found to have biological activities and are used in medical applications, orthopedics, dental filling applications, drug delivery systems, and biochemical sensor studies .

Wirkmechanismus

The mechanism by which cyanomethyl acrylate exerts its effects is primarily through its ability to polymerize rapidly in the presence of moisture or weak bases. The nitrile group acts as an electron-withdrawing group, making the compound highly reactive. This reactivity allows it to form strong bonds with various substrates, making it an effective adhesive .

Vergleich Mit ähnlichen Verbindungen

Methyl Cyanoacrylate: Contains a methyl ester group and is commonly used in superglues.

Ethyl Cyanoacrylate: Contains an ethyl ester group and is also used in adhesives.

Butyl Cyanoacrylate: Contains a butyl ester group and is used in medical adhesives.

Uniqueness: Cyanomethyl acrylate is unique due to its combination of a nitrile group and an acrylate ester, which provides it with high reactivity and versatility in various applications. Its ability to polymerize rapidly and form strong bonds makes it particularly valuable in the production of high-performance adhesives and coatings .

Biologische Aktivität

Cyanomethyl acrylate is an intriguing compound within the acrylate family, characterized by its cyano and acrylate functional groups. This article delves into its biological activity, exploring its potential applications in various fields, including medicinal chemistry and material science.

Chemical Structure and Properties

This compound is a derivative of acrylic acid, featuring a cyano group that enhances its reactivity and biological profile. The presence of the cyano group often contributes to the compound's lipophilicity and stability, making it a candidate for therapeutic applications.

Biological Activities

Research on this compound and similar compounds highlights several biological activities:

- Antimicrobial Properties : Compounds within the acrylate class have demonstrated significant antimicrobial effects. For instance, studies have shown that certain acrylates possess the ability to inhibit bacterial growth through mechanisms that may involve disruption of cell membrane integrity or interference with metabolic pathways .

- Antiviral and Antifungal Effects : this compound has shown promise in antiviral and antifungal activities. A study indicated that related compounds exhibited protective effects against Tobacco Mosaic Virus (TMV) with notable inhibitory rates . Additionally, other derivatives were effective against pathogenic fungi, suggesting potential applications in agricultural settings .

- Inhibition of Anti-apoptotic Proteins : Recent investigations into similar acrylate derivatives have revealed their capability to inhibit anti-apoptotic proteins in silico. This suggests a potential role in cancer therapy, where modulation of apoptosis can be critical .

Case Study 1: Antiviral Activity

In a study examining the antiviral properties of alkyl 2-cyano-3-methylthio-3-phosphonylacrylates, compounds were synthesized and tested against TMV. The results indicated significant curative and protective effects, with inhibitory rates reaching up to 89.4% at concentrations of 500 mg/L . These findings underscore the potential of this compound derivatives in developing antiviral agents.

Case Study 2: Antifungal Efficacy

Another study focused on the antifungal activity of various acrylate derivatives against fungi such as Fusarium graminearum and Cytospora mandshurica. Compounds demonstrated effectiveness at concentrations as low as 50 µg/mL, suggesting that this compound could be explored for agricultural fungicides or treatments .

Data Table: Biological Activities of this compound Derivatives

| Activity Type | Tested Compound | Target Pathogen | Inhibitory Rate (%) | Concentration (mg/L) |

|---|---|---|---|---|

| Antiviral | Alkyl 2-cyano-3-methylthio-acrylate | Tobacco Mosaic Virus | 89.4 | 500 |

| Antifungal | Various acrylate derivatives | Fusarium graminearum | Effective at 50 µg/mL | N/A |

| Anti-apoptotic | CMA2OEM (Acrylate derivative) | Human anti-apoptotic proteins | Inhibition observed | N/A |

Future Directions

The biological activity of this compound presents numerous avenues for future research:

- Mechanistic Studies : Further exploration into the mechanisms by which these compounds exert their biological effects is essential. Understanding the interactions at a molecular level can guide the development of more effective therapeutics.

- Synthesis Optimization : Continued advancements in synthetic methodologies will enhance yields and purity, making it easier to produce these compounds for research and application.

- In Vivo Studies : While in vitro studies provide valuable insights, in vivo studies are necessary to evaluate the efficacy and safety profiles of this compound derivatives in living organisms.

Eigenschaften

IUPAC Name |

cyanomethyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-2-5(7)8-4-3-6/h2H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMQFZCWOFLFCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434418 | |

| Record name | cyanomethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13818-40-1 | |

| Record name | cyanomethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.